4-Methylaminorex, trans-(+/-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

4-Methylaminorex, trans-(+/-)- is a stimulant compound categorized under the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories and is recognized for its potent psychoactive effects. The chemical formula for this compound is with a molar mass of approximately 176.22 g/mol. It exists as a racemic mixture of stereoisomers, specifically the cis and trans forms, with the trans isomer being less commonly encountered in recreational use but still notable for its pharmacological properties .

The biological activity of 4-Methylaminorex is primarily characterized by its stimulant effects, which resemble those of amphetamines and cocaine. Studies have shown that it acts as a releasing agent for monoamines, particularly dopamine, norepinephrine, and serotonin. This results in increased locomotor activity and potential for abuse due to its euphoric effects. Animal studies indicate that it may have an abuse liability similar to that of other well-known stimulants .

The synthesis of 4-Methylaminorex can be achieved through several methods:

- From Norephedrine: The trans isomer can be synthesized from norephedrine using potassium cyanate, which facilitates a cyclization reaction leading to the formation of 4-Methylaminorex.

- From Phenylpropanolamine: This method involves cyclization with cyanogen bromide, yielding the cis isomer predominantly.

- Alternative Methods: Other synthetic routes may include variations in reagents or conditions, often resulting in different stereoisomers or purity levels .

Studies investigating the interactions of 4-Methylaminorex with neurotransmitter systems have revealed significant effects on dopaminergic pathways. Research indicates that it can induce dopamine release and interact with dopamine receptors, leading to heightened locomotor activity in animal models. Comparisons with other stimulants have shown that different stereoisomers exhibit varying levels of potency and efficacy in these interactions .

4-Methylaminorex shares structural similarities with several other compounds in the aminorex class and related stimulants. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Aminorex | Basic structure similar | First compound in this class; less potent |

| 4,4'-Dimethylaminorex | Two methyl groups | More potent than 4-Methylaminorex |

| Methamphetamine | Similar stimulant properties | More widely studied; higher abuse potential |

| Para-fluoro-4-methylaminorex | Fluorine substitution | Novel derivative with distinct pharmacology |

| 3',4'-Methylenedioxy-4-methylaminorex | Methylenedioxy group | Unique psychoactive profile |

These compounds highlight the diversity within the aminorex class while underscoring the unique characteristics of 4-Methylaminorex, particularly regarding its specific stereochemistry and resultant biological effects .

Systematic Chemical Names and Identifiers

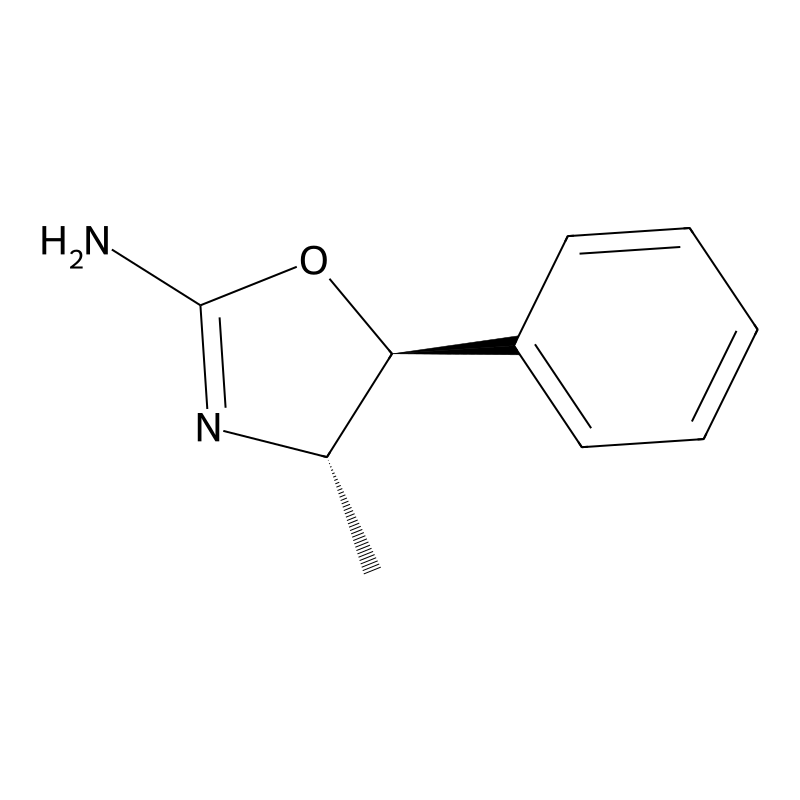

4-Methylaminorex, trans-(+/-)- possesses the International Union of Pure and Applied Chemistry systematic name 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine in its trans-configuration. The compound is alternatively designated as 2-amino-4-methyl-5-phenyl-2-oxazoline, trans-(+)- and 2-oxazolamine, 4,5-dihydro-4-methyl-5-phenyl-, (4S,5S)- in chemical databases. The Chemical Abstracts Service registry number for this specific stereoisomeric form is 2077-59-0, which distinguishes it from other isomeric variants of the parent 4-methylaminorex molecule.

The molecular formula C₁₀H₁₂N₂O characterizes both stereoisomeric forms of the trans-racemate, with a molecular weight of 176.21 grams per mole. Additional nomenclature includes the designation (+)-trans-2-imino-4-methyl-5-phenyloxazolidine and trans-4-methylaminorex, reflecting the compound's structural characteristics and stereochemical configuration.

Chemical Structure and Molecular Properties

The trans-(+/-)- form of 4-methylaminorex contains two chiral centers located at carbon-4 and carbon-5 positions within the oxazoline ring structure. This stereochemical arrangement results in the existence of two enantiomers: (4S,5S)-4-methylaminorex and (4R,5R)-4-methylaminorex, which together constitute the racemic trans-mixture. The molecular structure features a five-membered oxazoline ring containing both nitrogen and oxygen heteroatoms, with a phenyl substituent at the 5-position and a methyl group at the 4-position.

Physical characterization data indicates that the trans-isomeric forms exhibit distinct melting point ranges compared to their cis-counterparts. Specifically, trans-4-methylaminorex demonstrates melting points between 101-103°C for the free base form, significantly lower than the corresponding cis-isomers which melt at 154.5-156°C. The optical rotation values for the individual enantiomers have been documented, with specific rotation measurements providing important analytical parameters for stereochemical identification.